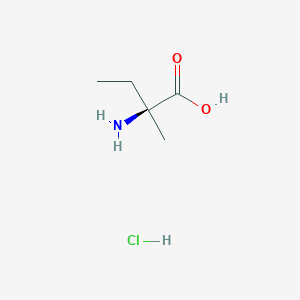![molecular formula C6H4N2OS B3137111 Isothiazolo[5,4-b]pyridin-3-ol CAS No. 4337-60-4](/img/structure/B3137111.png)
Isothiazolo[5,4-b]pyridin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Isothiazolo[5,4-b]pyridin-3-ol involves several steps. One approach includes the reaction of 2-aminonicotinonitrile with ammonia and hydrogen sulfide to produce 2-aminothionicotinamide. Subsequent oxidative cyclization with hydrogen peroxide yields 3-aminoisothiazolo[3,4-b]pyridine. Diazotization and reduction with hypophosphorous acid then lead to the formation of 3-aminoisothiazolo[4,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused with a thiazole ring. The hydroxyl group at position 3 provides its characteristic reactivity .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Fluorescent Sensor for Cysteine and Glutathione Detection :
- A novel type of AIE material based on Isothiazolo[5,4-b]pyridin-3(2H)-one derivatives was developed as a highly selective fluorescent sensor for detecting cysteine and glutathione. This application is significant in biochemical research and diagnostic applications (Tan, Du, Yang, & Ma, 2015).
Inhibitors of Cyclin G Associated Kinase :
- Isothiazolo[4,3-b]pyridines have been identified as potent ligands for cyclin G associated kinase (GAK), an important target in cancer research. These compounds have shown affinity for GAK and potential antiviral activity, especially against hepatitis C virus (Li et al., 2015).
Antimicrobial Activity :
- Various derivatives of Isothiazolo[5,4-b]pyridin-3(2H)-thiones have been synthesized and evaluated for their antimicrobial activity against several strains of Gram-positive and Gram-negative bacteria and fungi. This research contributes to the development of new antimicrobial agents (Pregnolato et al., 2000).
Synthesis and Anticonvulsant Activity :
- Research has been conducted on the synthesis of new heterocyclic systems based on Isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and its derivatives, showing anticonvulsant properties. This highlights its potential application in the development of new anticonvulsant drugs (Paronikyan et al., 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
Isothiazolo[5,4-b]pyridin-3-ol is a potent inhibitor of Phosphoinositide 3-Kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them crucial in the development and progression of many cancers .
Mode of Action
This compound interacts with PI3Ks, inhibiting their activity .
Biochemical Pathways
By inhibiting PI3Ks, this compound disrupts the PI3K signaling pathway . This pathway plays a key role in regulating the cell cycle, so its disruption can lead to the inhibition of cell growth and proliferation, and ultimately to cell death .
Result of Action
The inhibition of PI3Ks by this compound leads to a decrease in cell growth and proliferation . In the context of cancer, this can result in the inhibition of tumor growth .
Analyse Biochimique
Biochemical Properties
Isothiazolo[5,4-b]pyridin-3-ol has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) enzymatic activity . This interaction involves the binding of this compound to the active site of the enzyme, leading to the inhibition of its activity .
Cellular Effects
The inhibition of PI3K by this compound can have significant effects on cellular processes. PI3K is involved in various cell signaling pathways, and its inhibition can affect cell function, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PI3K. It binds to the enzyme, inhibiting its activity and leading to changes in cell signaling pathways and gene expression .
Propriétés
IUPAC Name |
[1,2]thiazolo[5,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-5-4-2-1-3-7-6(4)10-8-5/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYKHZDQKQRTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4337-60-4 | |
| Record name | 2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3137046.png)
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3137050.png)
![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B3137062.png)




![N-[2-(4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B3137090.png)

![4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B3137105.png)